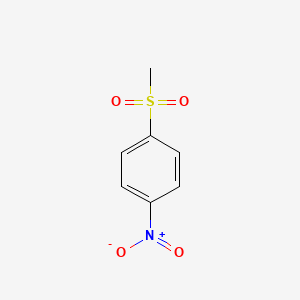

1-(Methylsulfonyl)-4-nitrobenzene

Description

Significance of Nitro and Sulfonyl Moieties in Aromatic Systems

The nitro (–NO₂) and sulfonyl (–SO₂R) groups are potent electron-withdrawing moieties that significantly influence the chemical and physical properties of aromatic systems. Their strong electron-withdrawing nature arises from a combination of inductive and resonance effects. wikipedia.org

The nitro group withdraws electron density from the aromatic ring through both resonance and induction. quora.com The nitrogen atom in the nitro group bears a formal positive charge, which strongly attracts the π-electrons of the benzene (B151609) ring. youtube.com This deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene itself. wikipedia.orgnih.gov Conversely, this electron deficiency facilitates nucleophilic aromatic substitution, where a nucleophile attacks the electron-poor aromatic ring. wikipedia.org

Similarly, the sulfonyl group is a strong electron-withdrawing group primarily due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom in some resonance structures. youtube.comresearchgate.net This group also deactivates the aromatic ring towards electrophiles. minia.edu.eg The presence of both a nitro and a sulfonyl group on the same aromatic ring, as in 1-(Methylsulfonyl)-4-nitrobenzene, results in a highly electron-deficient system, further enhancing its reactivity towards nucleophiles.

Historical Context of this compound in Chemical Research

The first documented synthesis of this compound can be traced back to 1965 in the work of Nobles and Thompson. nih.gov Interestingly, the compound was an unexpected product. They were attempting to synthesize (4-nitrophenylsulfonyl)acetic acid through the oxidation of 4-nitrophenylthioacetic acid using hydrogen peroxide in acetic anhydride. nih.gov However, under the conditions of excessive hydrogen peroxide, decarboxylation of the intended product occurred, leading to the formation of this compound. nih.gov This serendipitous discovery provided an early route to this interesting molecule and laid the groundwork for further investigation into its properties and reactivity.

Overview of Research Trajectories for Aromatic Sulfones and Nitrobenzenes

Aromatic sulfones and nitrobenzenes are two classes of compounds that have independently garnered significant attention in various fields of chemical research.

Aromatic Sulfones are recognized for their diverse applications in medicinal chemistry and materials science. researchgate.net The sulfonyl group is a key structural motif in many pharmaceuticals. Furthermore, aromatic sulfones serve as versatile intermediates in organic synthesis, enabling the construction of complex molecular architectures. nih.gov Their chemical stability and the ability of the sulfonyl group to act as a good leaving group or to activate adjacent protons make them valuable synthetic tools.

Nitrobenzene (B124822) and its derivatives are foundational materials in the chemical industry. dergipark.org.trrsc.org A primary application of nitrobenzene is in the large-scale production of aniline (B41778), a precursor to a vast array of dyes, polymers, and pharmaceuticals. wikipedia.orgnih.gov The nitro group itself is a crucial functional group in many energetic materials. dergipark.org.tr In organic synthesis, the nitro group can be readily transformed into other functional groups, most notably amines, making nitroaromatics key synthetic intermediates. researchgate.netresearchgate.net The electron-withdrawing nature of the nitro group is also exploited to control the regioselectivity of certain reactions on the aromatic ring. nih.gov

The study of compounds like this compound, which combines both of these important functional groups, represents a convergence of these research trajectories, offering opportunities for the development of novel synthetic methodologies and the discovery of new molecules with unique properties.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇NO₄S |

| Molecular Weight | 201.20 g/mol |

| Melting Point | 136-138 °C |

Crystal Structure Data for this compound nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.3765 (13) Å |

| b | 8.0411 (16) Å |

| c | 16.426 (3) Å |

| β | 91.67 (3)° |

| Volume | 841.9 (3) ų |

| Z | 4 |

Direct Synthetic Routes for this compound

Direct synthetic routes to this compound involve the formation of the final product in a single or a few straightforward steps from readily available precursors. These methods include decarboxylative approaches and the direct oxidation of sulfur-containing precursors.

Decarboxylative Approaches in this compound Synthesis

A notable route for synthesizing this compound involves the decarboxylation of a carboxylic acid precursor. This process is often facilitated by specific oxidative conditions.

The synthesis of this compound can occur unexpectedly through the decarboxylation of (4-Nitrophenylsulfonyl)acetic acid. nih.goviucr.org This reaction was observed during an attempt to synthesize a homologous compound. nih.goviucr.org The process begins with the preparation of 4-Nitrophenylthioacetic acid, which is then oxidized. nih.goviucr.org During this oxidation, the intermediate (4-Nitrophenylsulfonyl)acetic acid is formed and subsequently undergoes decarboxylation to yield the final product, this compound. nih.goviucr.org

Table 1: Reactants for the Synthesis of this compound via Decarboxylation

| Reactant | Quantity | Role |

|---|---|---|

| 4-Nitrophenylthioacetic acid | 21.3 g (0.1 mol) | Precursor to be oxidized |

| 30% aqueous hydrogen peroxide | 30 ml | Oxidizing Agent |

| Acetic anhydride solution | 50 ml | Solvent/Medium |

Data sourced from references nih.goviucr.org

Oxidative conditions are crucial for this specific decarboxylation pathway to proceed. The formation of this compound from (4-Nitrophenylsulfonyl)acetic acid occurs specifically under conditions of excessive hydrogen peroxide. nih.goviucr.org The initial step involves the oxidation of 4-Nitrophenylthioacetic acid using aqueous hydrogen peroxide in an acetic anhydride solution. nih.goviucr.org It is the excess of the oxidizing agent that promotes the subsequent decarboxylation of the resulting (4-nitrophenylsulfonyl)acetic acid to form the title compound. nih.goviucr.org

Oxidation of Methyl(4-nitrophenyl)sulfane to this compound

A primary method for the synthesis of sulfones is the oxidation of their corresponding sulfides. The oxidation of Methyl(4-nitrophenyl)sulfane, also known as methyl 4-nitrophenyl sulfide (B99878), to this compound has been studied using various oxidants. rsc.org The kinetics of this oxidation obey second-order principles. rsc.org Mechanistic studies involving different solvents suggest that the reaction typically proceeds via a concerted nucleophilic displacement by the sulfur atom on the oxidant. rsc.org

Oxidative Synthesis from Sulfides using Molecular Oxygen

A clean and efficient method for the synthesis of sulfones from sulfides involves the use of molecular oxygen as the oxidant. rsc.org This approach has been successfully applied to produce this compound from its corresponding sulfide. rsc.org The reaction is typically carried out by stirring the sulfide in a solvent like bis(2-butoxyethyl)ether at an elevated temperature (100 °C) in the presence of an oxygen balloon. rsc.org The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), with the reaction generally taking around 20 hours to complete. rsc.org

Table 2: Conditions for Oxidative Synthesis with Molecular Oxygen

| Parameter | Value |

|---|---|

| Substrate | Sulfide (1) |

| Solvent | bis(2-butoxyethyl)ether |

| Temperature | 100 °C |

| Oxidant | O₂ (balloon) |

| Typical Duration | 20 hours |

Data sourced from reference rsc.org

Indirect Synthetic Strategies and Derivative Precursors

Indirect strategies for synthesizing this compound involve multi-step processes where a precursor molecule is first assembled and then modified in a final step to introduce the methylsulfonyl group.

A common indirect approach involves synthesizing a more complex molecular scaffold containing a methylthio (–SCH₃) group. This methylthio group acts as a precursor to the desired methylsulfonyl (–SO₂CH₃) group. In a final step of the synthesis, this sulfide is oxidized to the corresponding sulfone. For instance, the synthesis of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole is achieved by first preparing 4-[4-(methylthio)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole, which is then oxidized using an agent like m-chloroperoxybenzoic acid (mCPBA) in dichloromethane. google.com

Another indirect strategy involves the preparation and use of key intermediates. The compound (4-methylsulfonyl)phenyl acetic acid is a valuable precursor that can be used in subsequent reactions to build more complex molecules. google.com The synthesis of this acid itself represents an initial step in a longer synthetic pathway. google.com

Regioselective Nitration of Sulfonylated Benzenes

The introduction of a nitro group onto a benzene ring already bearing a methylsulfonyl group is a classic example of electrophilic aromatic substitution, where the existing substituent profoundly influences the position of the incoming electrophile.

Electrophilic Aromatic Substitution for Nitro Group Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. researchgate.net The process typically involves the reaction of an aromatic ring with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

The mechanism proceeds in two main steps:

Attack of the electrophile: The electron-rich π system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. masterorganicchemistry.com

Influence of Methylsulfonyl Group as a Deactivating and Meta-Directing Substituent

The presence of a substituent on the benzene ring significantly impacts the rate and regioselectivity of subsequent electrophilic aromatic substitution reactions. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This withdrawal of electron density from the benzene ring has two major consequences:

Deactivation of the ring: The reduced electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. wikipedia.org Such groups are termed deactivating groups.

Meta-direction: When an electrophile does react with the substituted ring, it is directed primarily to the meta position. wikipedia.org This is because the resonance structures of the arenium ion formed upon ortho or para attack place a positive charge on the carbon atom directly attached to the electron-withdrawing sulfonyl group. This is a highly destabilized arrangement. In contrast, the arenium ion formed from meta attack avoids this unfavorable configuration, making the transition state for meta substitution lower in energy. libretexts.org

While the methylsulfonyl group is a meta-director, the synthesis of this compound, a para-substituted product, is also possible. This can be achieved under specific reaction conditions or through alternative synthetic routes that circumvent the typical directing effects. It is also important to note that while meta products are generally favored with deactivating groups, para products can sometimes be obtained, albeit often in lower yields compared to the meta isomer. The use of sulfonyl groups as reversible "blocking groups" can also be employed to direct substitution to the ortho position by first protecting the more reactive para position. masterorganicchemistry.com

Multi-step Synthesis of Related Fluorinated Analogues

The incorporation of fluorine into aromatic molecules can significantly alter their physicochemical and biological properties. The synthesis of fluorinated analogues of this compound involves a multi-step approach, carefully sequencing fluorination, methylsulfonylation, and nitration reactions.

Fluorination Techniques for Aromatic Rings

Introducing fluorine onto an aromatic ring can be achieved through several methods, with the choice depending on the substrate and desired regioselectivity. Key techniques include:

Nucleophilic Aromatic Substitution (SNA_r): This is a common method for synthesizing fluoroaromatics, particularly when the aromatic ring is activated by electron-withdrawing groups. A leaving group, such as a chloro or nitro group, is displaced by a fluoride ion source, such as potassium fluoride (KF) or cesium fluoride (CsF).

Balz-Schiemann Reaction: This classical method involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF₄) can directly introduce a fluorine atom onto an electron-rich aromatic ring.

Methylsulfonylation Procedures

The introduction of a methylsulfonyl group onto an aromatic ring can be accomplished through various synthetic transformations. A common approach involves the oxidation of a corresponding methylthioether (-SCH₃). The sulfide can be introduced via nucleophilic aromatic substitution with methanethiolate or through other coupling reactions. The subsequent oxidation to the sulfone is typically achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), or Oxone®.

Another route involves the reaction of an aromatic compound with methanesulfonyl chloride in the presence of a Lewis acid catalyst in a Friedel-Crafts type reaction.

Subsequent Nitration Steps

The final step in the synthesis of a fluorinated analogue of this compound is the introduction of the nitro group. The nitration of a fluorinated methylsulfonylbenzene would proceed via the electrophilic aromatic substitution mechanism described earlier. The regiochemical outcome of this nitration is determined by the combined directing effects of the fluorine and methylsulfonyl substituents already present on the ring.

Fluorine is an interesting case as it is a deactivating group but is ortho-, para-directing. The methylsulfonyl group is a deactivating meta-director. Therefore, the position of the incoming nitro group will depend on the relative positions of the existing fluorine and methylsulfonyl groups and their combined influence on the stability of the arenium ion intermediates. For instance, in the synthesis of 4-fluoro-3-nitrophenyl methyl sulfone, the nitration occurs at the position ortho to the fluorine and meta to the methylsulfonyl group. sigmaaldrich.comsigmaaldrich.com

Below is a table summarizing the properties of some of the compounds mentioned:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₇H₇NO₄S | 201.20 |

| Methylsulfonylbenzene | C₇H₈O₂S | 156.20 |

| 4-Fluoro-3-nitrophenyl methyl sulfone | C₇H₆FNO₄S | 219.19 |

| p-Nitrophenyl phenyl sulfone | C₁₂H₉NO₄S | 263.27 |

Structure

3D Structure

Propriétés

IUPAC Name |

1-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONGBDXIFQIQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293128 | |

| Record name | 1-(Methylsulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-30-9 | |

| Record name | Methyl 4-nitrophenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Methylsulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylsulphonyl)nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1 Methylsulfonyl 4 Nitrobenzene

Reactivity Governed by the Nitro Group

The chemistry of 1-(methylsulfonyl)-4-nitrobenzene is dominated by the transformations of the nitro group. Its powerful electron-withdrawing nature creates a site of low electron density on the attached carbon and the aromatic ring, particularly at the ortho and para positions, and the nitrogen atom itself is susceptible to reduction.

Nucleophilic Substitution Reactions

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups, such as the nitro and methylsulfonyl groups, decreases the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This type of reaction is known as Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism requires two main conditions: the presence of a good leaving group (typically a halide) and strong activation of the ring by electron-withdrawing substituents. libretexts.org For a reaction to occur on a molecule like this compound, another substituent that can act as a leaving group would need to be present. The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this intermediate is delocalized across the aromatic system and is effectively stabilized by the ortho and para electron-withdrawing groups. libretexts.orglibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

The rate of nucleophilic aromatic substitution is significantly faster when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org A meta-positioned group does not provide this stabilization, rendering the reaction much less favorable. libretexts.org In the hypothetical case of a leaving group being present on this compound, both the nitro and methylsulfonyl groups would activate the ring for nucleophilic attack.

Reduction Pathways of the Nitro Moiety

The nitro group of this compound can be reduced through various chemical and biological pathways to yield different products, most notably the corresponding aniline (B41778) derivative. This transformation is a cornerstone of aromatic chemistry.

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds to primary amines. mt.com This process involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

The reaction for this compound can be represented as: C₇H₇NO₄S + 3H₂ → C₇H₉NO₂S + 2H₂O

Commonly employed catalysts for this transformation include palladium, platinum, and nickel, often supported on materials like activated carbon. researchgate.netrsc.org The hydrogenation of nitrobenzene (B124822) is an extremely facile reaction that can proceed under relatively mild conditions. researchgate.net However, the process is highly exothermic and can be hazardous if not controlled, due to the potential formation of unstable intermediates like nitrosobenzene (B162901) and phenylhydroxylamine, which can lead to thermal runaway. mt.com

The generally accepted mechanism for the hydrogenation of nitrobenzene is the Haber mechanism, which proposes a stepwise reduction from the nitro group to nitrosobenzene, then to phenylhydroxylamine, and finally to aniline. researchgate.net

Table 1: Catalysts for Nitrobenzene Hydrogenation

| Catalyst System | Key Features |

|---|---|

| Palladium on Carbon (Pd/C) | Highly active, commonly used, operates at room temperature. researchgate.net |

| Platinum on Carbon (Pt/C) | Shows excellent activity and high selectivity to aniline. rsc.orgresearchgate.net |

| Nickel-based catalysts | Often used in commercial gas-phase hydrogenations. researchgate.net |

| Copper-based catalysts | Also used in industrial gas-phase processes. researchgate.net |

A classic method for the reduction of aromatic nitro compounds is the use of a metal in the presence of an acid. The most common reagents for this transformation, known as the Béchamp reduction, are tin (Sn) or iron (Fe) with hydrochloric acid (HCl).

For the reduction of nitrobenzene, the use of iron scrap and hydrochloric acid is generally preferred over tin and hydrochloric acid. shaalaa.comstackexchange.com The primary reason for this preference is the in-situ generation of the required acid. The iron(II) chloride (FeCl₂) that is formed during the reaction is readily hydrolyzed by steam (if present) or water, which regenerates hydrochloric acid. shaalaa.combrainly.indoubtnut.com This catalytic cycle means that only a small, initiating amount of HCl is necessary, making the process more economical and self-sustaining. brainly.indoubtnut.com In contrast, the tin-based reaction consumes the acid completely. stackexchange.com This method is chemoselective and can reduce a nitro group without affecting other reducible functional groups, such as a carbonyl. scispace.com

The reaction using iron and HCl would convert this compound to 4-(methylsulfonyl)aniline.

Table 2: Comparison of Metal/Acid Reducing Systems for Nitrobenzene

| Reagent System | Advantage | Disadvantage |

|---|---|---|

| Fe / HCl | Requires only a catalytic amount of HCl as it is regenerated during the reaction. Iron is inexpensive. shaalaa.comstackexchange.com | Can sometimes lead to chlorinated byproducts. |

| Sn / HCl | Effective reducing agent. | Stoichiometric amount of acid is consumed. Tin is more expensive than iron. stackexchange.com |

The nitro group of nitroaromatic compounds can be activated through reduction by specific enzymes, a process of significant interest in medicinal chemistry and bioremediation. researchgate.net This bioreductive activation is particularly important for the development of prodrugs that target hypoxic (low-oxygen) cells found in solid tumors. researchgate.net

Bacterial nitroreductases are flavoenzymes that utilize cofactors like NAD(P)H to catalyze the reduction of nitroaromatic compounds. researchgate.netmdpi.com These enzymes can perform a two-electron reduction of the nitro group to a nitroso group, followed by further reduction to hydroxylamino and amino derivatives. mdpi.com The resulting hydroxylamine (B1172632) species is often a highly reactive electrophile capable of damaging cellular macromolecules like DNA. nih.gov

The activation process can be summarized as follows:

Enzymatic Reduction: A nitroreductase enzyme transfers electrons from a cofactor (e.g., NADH or NADPH) to the nitroaromatic compound. mdpi.com

Formation of Intermediates: The nitro group is sequentially reduced, forming nitroso and then hydroxylamino intermediates.

Cellular Damage: The highly reactive hydroxylamino intermediate can lead to cytotoxicity. nih.gov

This mechanism allows for site-specific activation of a drug. Since many nitroreductases are more active under low-oxygen conditions, a nitroaromatic prodrug can be selectively activated within the hypoxic environment of a tumor, minimizing damage to healthy, well-oxygenated tissues. researchgate.net The enzymes involved can be oxygen-insensitive and their expression may be induced by the presence of nitro compounds. nih.gov

Pulse radiolysis is a powerful technique used to study fast reactions by generating reactive species, such as radicals and radical ions, with a pulse of high-energy electrons. rsc.orgbnl.gov This method has been employed to investigate the one-electron reduction of substituted nitrobenzenes and to determine their one-electron reduction potentials. rsc.orgnih.gov

In these studies, the nitroaromatic compound is subjected to a pulse of radiation in a suitable solvent. The high-energy radiation ionizes the solvent, producing solvated electrons (e.g., hydrated electrons, e⁻ₐq, in water). rsc.orgnih.gov These electrons are potent reducing agents and can rapidly transfer to the nitroaromatic compound to form a radical anion.

Ar-NO₂ + e⁻ → [Ar-NO₂]•⁻

The formation and decay of this radical anion can be monitored by spectrophotometry, as these species often have distinct absorption spectra. rsc.org For nitrobenzene in aqueous solution, the transient radical species formed upon reaction with hydrated electrons and hydroxyl radicals show strong absorption around 410 nm. rsc.org The stability and subsequent reactions of the radical anion are dependent on the substituents on the aromatic ring. Electron-withdrawing groups, like the methylsulfonyl group, are expected to stabilize the radical anion. Studies on various substituted nitrobenzenes have shown a good correlation between their calculated electron affinities and the one-electron reduction potentials measured via pulse radiolysis. rsc.org

Reactivity Involving the Methylsulfonyl Group

While nucleophilic aromatic substitution (SNAr) reactions typically involve the displacement of a leaving group on the aromatic ring, the sulfonyl group itself is generally a poor leaving group in such reactions. The strong carbon-sulfur bond is not easily cleaved. However, the activating effect of the para-nitro group makes the aromatic ring highly susceptible to nucleophilic attack. This can lead to reactions where a nucleophile adds to the ring, forming a Meisenheimer complex, although subsequent elimination of the sulfonyl group is uncommon.

Research has shown that in related systems, the nature of the nucleophile and the reaction conditions are critical. For instance, studies on similar nitro-activated aromatic compounds have explored reactions with various nucleophiles like sodium benzenethiolate (B8638828) and piperidine. nih.gov The efficiency of these reactions is highly dependent on the electronic effects of the substituents and the solvent used. nih.gov While direct substitution of the methylsulfonyl group is not a primary reaction pathway, its strong electron-withdrawing nature is essential for activating the benzene (B151609) ring towards nucleophilic attack at other positions.

The sulfur atom in the methylsulfonyl group of this compound is already in its highest oxidation state (+6). Therefore, it cannot be further oxidized. However, the synthesis of this compound often involves the oxidation of a precursor sulfide (B99878). The pathway typically proceeds from a sulfide to a sulfoxide (B87167) and then to the sulfone. nih.govnih.gov

For example, 4-nitrophenylthioacetic acid can be oxidized using hydrogen peroxide in acetic anhydride. nih.gov This process can lead to the formation of this compound through the decarboxylation of the intermediate (4-nitrophenylsulfonyl)acetic acid. nih.gov The selective oxidation of sulfides to sulfoxides or sulfones can be achieved under controlled conditions, often monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). rsc.org

Table 1: Oxidation Reaction Parameters

| Starting Material | Oxidizing Agent | Solvent/Conditions | Product | Monitoring Technique |

| 1-(Methylthio)-4-nitrobenzene | Molecular Oxygen (O₂) | Pegdme, 90°C | This compound | TLC, GC-MS |

| 4-Nitrophenylthioacetic acid | 30% Hydrogen Peroxide | Acetic Anhydride | This compound | Not specified |

This table provides an overview of typical oxidation reactions leading to the formation of this compound.

Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of this compound is influenced by both intramolecular and intermolecular forces. Intramolecularly, the strong electron-withdrawing effects of both the nitro and methylsulfonyl groups significantly decrease the electron density of the benzene ring. This electronic communication between the substituents is a key factor in its reactivity profile.

Intermolecularly, in the solid state, molecules of this compound can interact through non-classical C-H···O hydrogen bonds. nih.gov These interactions can form dimeric structures, influencing the crystal packing and potentially the solid-state reactivity of the compound. nih.gov The nitro group is slightly twisted out of the plane of the benzene ring, which can be a result of these intermolecular forces. nih.govmdpi.com Such interactions can affect the accessibility of the reactive sites to incoming reagents.

Reaction Mechanism Elucidation Through Spectroscopic Monitoring

Understanding the intricate mechanisms of reactions involving this compound relies heavily on modern analytical techniques that allow for real-time observation and characterization of transient species.

Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools for monitoring the progress of reactions involving this compound. rsc.org TLC offers a quick and simple method to qualitatively track the consumption of starting materials and the formation of products. For more detailed analysis, GC-MS provides separation of reaction components followed by their mass-based identification, offering both qualitative and quantitative insights. researchgate.net These techniques are crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize product yield and minimize the formation of byproducts. rsc.orgichrom.com The progress of oxidation reactions, for instance, is typically monitored by TLC or GC-MS to determine the point of completion. rsc.org

The synthesis of this compound often starts from the corresponding sulfide, 1-(methylthio)-4-nitrobenzene. The oxidation process proceeds through a sulfoxide intermediate before yielding the final sulfone. Spectroscopic techniques are vital for tracking this transformation. Mass spectrometry, particularly when coupled with a soft ionization source, can be used for the real-time monitoring of the appearance and disappearance of the sulfide, sulfoxide, and sulfone species in the reaction mixture. researchgate.net This allows for a detailed kinetic analysis of each step in the oxidation pathway. Pharmacokinetic studies of related sulfoxide-sulfone pairs have demonstrated the rapid in vivo conversion of sulfoxides to their corresponding sulfones, with the sulfone often being the major active metabolite. nih.govnih.gov This highlights the importance of monitoring the entire reaction cascade to understand the formation of the desired product.

Structural Elucidation and Advanced Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of 1-(Methylsulfonyl)-4-nitrobenzene, a compound with the chemical formula C₇H₇NO₄S, provides a detailed picture of its solid-state conformation and the forces governing its crystal packing. nih.govrsc.org

The arrangement of molecules in the crystal lattice is directed by specific intermolecular forces, leading to a well-defined supramolecular assembly.

The crystal packing is significantly influenced by non-classical hydrogen bonds. nih.govrsc.org Specifically, C—H⋯O interactions are observed where a hydrogen atom from a phenyl group interacts with an oxygen atom of a nitro group on an adjacent molecule. nih.gov These interactions, though weaker than conventional hydrogen bonds, play a crucial role in the stability of the crystal structure. nih.gov The specific geometry for this interaction is detailed in the table below.

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Symmetry Code |

| C3–H2···O4 | 0.93 | 2.65 | 3.462 (5) | 147 | -x-1, -y+1, -z |

| Data sourced from a 2008 study by Dong-Sheng Ma. nih.govrsc.org |

The C—H⋯O hydrogen bonds link inversion-related molecules to form distinct dimeric structures. nih.govrsc.org This pairing results in a centrosymmetric dimer characterized by an R²₂(10) graph-set motif. nih.govrsc.orgguidechem.com This motif indicates a ring structure formed by two donor and two acceptor atoms involving a total of ten atoms. This dimer is the fundamental building block of the supramolecular assembly. nih.gov

The compound crystallizes in the monoclinic system with the space group P 2₁/c. rsc.org The crystallographic data and refinement details provide a quantitative measure of the crystal quality and the precision of the structural analysis. nih.govrsc.org

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₇H₇NO₄S |

| Mᵣ | 201.20 |

| Crystal system, space group | Monoclinic, P 2₁/c |

| a, b, c (Å) | 6.3765 (13), 8.0411 (16), 16.426 (3) |

| β (°) | 91.67 (3) |

| V (ų) | 841.9 (3) |

| Z | 4 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.36 |

| T (K) | 291 (2) |

| Data Collection | |

| Diffractometer | Rigaku R-AXIS RAPID |

| Reflections measured | 7967 |

| Independent reflections | 1933 |

| Rᵢₙₜ | 0.042 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.042 |

| wR(F²) | 0.152 |

| S (Goodness-of-fit) | 1.11 |

| Reflections used | 1933 |

| Parameters | 119 |

| Data sourced from a 2008 study by Dong-Sheng Ma. nih.govrsc.org |

Supramolecular Assembly and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information on the electronic environment of the hydrogen and carbon atoms in this compound.

The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic protons and the methyl protons. rsc.orgrsc.org The aromatic region displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are shifted downfield compared to the protons ortho to the methylsulfonyl group. rsc.orgrsc.org The methyl group appears as a sharp singlet. rsc.orgrsc.org

The ¹³C NMR spectrum further corroborates the structure, with distinct resonances for the methyl carbon and the four unique carbons of the benzene ring. nih.govrsc.org

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment | Solvent |

| ¹H | 8.44 | Doublet (d) | 8.9 | 2H, Aromatic (ortho to -NO₂) | CDCl₃ |

| ¹H | 8.17 | Doublet (d) | 8.9 | 2H, Aromatic (ortho to -SO₂CH₃) | CDCl₃ |

| ¹H | 3.13 | Singlet (s) | - | 3H, Methyl (-SO₂CH₃) | CDCl₃ |

| ¹H NMR data sourced from a 2021 study and corroborated by other findings. rsc.orgrsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound provides clear evidence for the presence of its key functional groups. The most prominent absorption bands are associated with the nitro (NO₂) and sulfonyl (SO₂) moieties.

The nitro group gives rise to two characteristic strong stretching vibrations: an asymmetric stretch typically found in the 1550-1475 cm⁻¹ region and a symmetric stretch in the 1360-1290 cm⁻¹ range for aromatic nitro compounds. The sulfonyl group also exhibits strong asymmetric and symmetric stretching bands, which are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Other significant absorptions include aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations within the benzene ring in the 1600-1400 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1530 | Asymmetric N-O Stretch | Aromatic Nitro |

| ~1350 | Symmetric N-O Stretch | Aromatic Nitro |

| ~1320 | Asymmetric S=O Stretch | Sulfonyl |

| ~1150 | Symmetric S=O Stretch | Sulfonyl |

| ~3100 | C-H Stretch | Aromatic |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

Note: The values are typical ranges and the exact peak positions can be found on the experimental spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is dominated by strong absorptions in the ultraviolet region, arising from π → π* electronic transitions within the aromatic system. The presence of two strong electron-withdrawing groups, the nitro and methylsulfonyl groups, significantly influences the electronic structure of the benzene ring. These groups extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For nitrobenzene (B124822) in an aqueous solution, a strong absorption band is observed around 268 nm. rsc.org The addition of the methylsulfonyl group in the para position is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) due to its electron-withdrawing nature. A weaker n → π* transition, associated with the non-bonding electrons of the oxygen atoms in the nitro group, may also be observed as a shoulder at a longer wavelength.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and the chemical (oxidation) states of the atoms within a molecule. nih.gov For this compound, XPS analysis would yield distinct peaks for each element present: carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and sulfur (S 2p).

The high-resolution spectra of each element would provide detailed chemical state information.

S 2p: The binding energy of the S 2p peak would be characteristic of a sulfur atom in a +6 oxidation state, as found in a sulfone group.

N 1s: The N 1s peak would have a high binding energy, consistent with the nitrogen atom in a nitro group, which is in a highly oxidized state.

O 1s: The O 1s spectrum would be expected to show two resolved or overlapping peaks, corresponding to the two different chemical environments of the oxygen atoms: those in the nitro group and those in the sulfonyl group.

C 1s: The C 1s spectrum would be complex, with different peaks corresponding to the methyl carbon, the carbons of the aromatic ring bonded to other carbons and hydrogen, and the ipso-carbons bonded to the sulfur and nitrogen-containing groups.

This detailed analysis of the binding energies allows for the confirmation of the molecular structure and the electronic environment of each atom.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. chemmethod.comirjweb.com It is widely employed to predict molecular geometries, energies, and other properties. chemmethod.comglobalresearchonline.net Calculations for nitro-substituted benzene (B151609) derivatives are often performed using the B3LYP functional with various basis sets, such as 6-31G**, 6-311++G(d,p), or 6-31+G(d,p), to achieve a balance between accuracy and computational cost. globalresearchonline.netnih.govresearchgate.net The results from these theoretical calculations can be compared with experimental data, where available, to validate the chosen computational model. globalresearchonline.netnih.gov

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. unpatti.ac.id For 1-(methylsulfonyl)-4-nitrobenzene, theoretical calculations aim to determine the most stable conformation by finding the set of atomic coordinates that corresponds to a true minimum on the potential energy surface. globalresearchonline.net The optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Experimental validation for these calculations comes from X-ray crystallography. The crystal structure of this compound has been determined, showing that the molecule crystallizes in a monoclinic system. nih.gov A key structural feature reported is the torsion of the nitro group, which is twisted out of the plane of the benzene ring by 10.2 (5)°. nih.govresearchgate.net This non-planar arrangement is a crucial benchmark for computational models to reproduce. The stability of the molecule is influenced by its chemical hardness, which is related to the HOMO-LUMO energy gap; a larger gap implies greater stability. researchgate.net

Table 1: Selected Experimental Geometric Parameters for this compound

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

|---|---|---|---|---|---|

| Bond Lengths | C1—S1 | 1.771 (3) | Bond Angles | O1—S1—O2 | 118.10 (16) |

| C7—S1 | 1.747 (4) | O1—S1—C1 | 108.56 (15) | ||

| N1—O3 | 1.222 (4) | O2—S1—C7 | 108.33 (17) | ||

| N1—O4 | 1.228 (4) | C1—S1—C7 | 103.82 (16) | ||

| C4—N1 | 1.472 (4) | O3—N1—O4 | 123.6 (3) |

Data sourced from experimental X-ray diffraction studies. nih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. irjweb.com The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. wisc.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comnih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In substituted nitrobenzenes, the presence of electron-withdrawing groups, such as the nitro (–NO₂) and methylsulfonyl (–SO₂CH₃) groups, is expected to lower the energy of both the HOMO and LUMO. researchgate.net The energy gap and the distribution of these frontier orbitals dictate the molecule's behavior in chemical reactions. For instance, the LUMO in nitroaromatic compounds is often localized on the nitro group and the benzene ring, indicating these are the primary sites for nucleophilic attack. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. imist.ma

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates polarizability. researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom/molecule to attract electrons. researchgate.net |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from a system. researchgate.net |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.de This method is invaluable for analyzing intramolecular interactions, such as hyperconjugation and charge transfer (delocalization) effects. researchgate.net The analysis examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory, where a larger stabilization energy E(2) indicates a more intense interaction. wisc.edu

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It is plotted by mapping the electrostatic potential onto the total electron density surface. researchgate.net The different colors on the MEP map represent different potential values: red indicates regions of most negative potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netnih.gov

In molecules like this compound, the MEP would show the most negative regions concentrated around the highly electronegative oxygen atoms of both the nitro and methylsulfonyl groups, making them the primary sites for electrophilic interactions. researchgate.netnih.govimist.ma Conversely, positive potential regions are typically found around the hydrogen atoms. nih.gov The ESP of substituted benzenes demonstrates significant pattern differences depending on the substituent, which influences the noncovalent interactions the molecule can participate in.

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify which atoms in a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. unpatti.ac.idnih.gov It measures the change in electron density at a specific point in the molecule when the total number of electrons is changed. nih.gov By condensing the Fukui function to individual atomic sites, one can predict the most reactive centers. bas.bg

f+(r) corresponds to nucleophilic attack (electron acceptance) and is related to the LUMO electron density.

f-(r) corresponds to electrophilic attack (electron donation) and is related to the HOMO electron density. nih.gov

f0(r) relates to radical attack.

For nitroaromatic systems, Fukui function analysis is particularly insightful. It has been observed that the nitrogen atom in a nitro group can exhibit a negative Fukui function value (f⁻), which is a phenomenon linked to its strong electron-withdrawing nature and low HOMO density. nih.gov In this compound, these calculations would precisely pinpoint the atoms on the aromatic ring and within the functional groups most likely to engage in different types of chemical reactions. nih.govbas.bg

Time-Dependent DFT (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the electronic excited states of molecules. rsc.org It allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry, and oscillator strengths, which are related to the intensity of electronic transitions. researchgate.net These calculations are crucial for interpreting and predicting UV-Vis absorption spectra.

For molecules like this compound, TD-DFT calculations can elucidate the nature of electronic transitions, such as identifying them as π→π* or n→π* transitions, and determining the orbitals involved. The method is particularly valuable for understanding how the interplay between the electron-withdrawing nitro group and the methylsulfonyl group influences the electronic absorption properties. While TD-DFT is a powerful tool, it has known limitations, particularly in accurately predicting charge-transfer (CT) excitations and Rydberg states. researchgate.netq-chem.com The choice of the exchange-correlation functional and basis set is critical for obtaining reliable results. researchgate.net For instance, range-separated hybrids like CAM-B3LYP are often employed to improve the description of charge-transfer states. researchgate.net The computational cost of TD-DFT is relatively modest, making it suitable for studying molecules of this size. nii.ac.jp

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting various spectroscopic parameters of this compound.

The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for the theoretical calculation of NMR chemical shifts. researchgate.net These calculations can predict the ¹H and ¹³C NMR spectra of this compound, providing valuable information for structural elucidation.

The accuracy of the calculated chemical shifts is highly dependent on the chosen level of theory (functional and basis set) and whether solvent effects are included. By comparing the theoretically predicted chemical shifts with experimental data, a more detailed assignment of the NMR signals to specific atoms in the molecule can be achieved.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) |

| ¹³C | Data not available in search results |

| ¹H | Data not available in search results |

Vibrational frequency analysis using DFT allows for the prediction of the infrared (IR) and Raman spectra of this compound. nih.gov These calculations provide the frequencies and intensities of the vibrational modes of the molecule. The results are crucial for assigning the experimentally observed bands in the IR and Raman spectra to specific molecular vibrations, such as C-H stretching, NO₂ symmetric and asymmetric stretching, and SO₂ stretching.

A common approach involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at the same level of theory. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. The analysis of the vibrational modes can confirm the presence of specific functional groups and provide insights into the molecule's structure and bonding. nih.govscirp.org

Table 2: Key Experimental Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Nitro (NO₂) | Asymmetric Stretching | 1512 (in 4-Methyl-4'-Nitro-biphenyl) |

| Nitro (NO₂) | Symmetric Stretching | 1345 (in 4-Methyl-4'-Nitro-biphenyl) |

| Sulfonyl (SO₂) | Asymmetric Stretching | ~1350 |

| Sulfonyl (SO₂) | Symmetric Stretching | ~1150 |

Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant donor-acceptor character, like this compound, are of interest for their potential nonlinear optical (NLO) properties. Computational methods, particularly DFT, are used to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). nih.govnih.gov

These calculations help in understanding the structure-property relationships that govern the NLO response. The presence of the electron-donating methylsulfonyl group and the electron-withdrawing nitro group connected through a π-conjugated system can lead to a significant intramolecular charge transfer upon excitation, which is a key factor for a large NLO response. Theoretical studies can predict the magnitude of these properties and guide the design of new materials with enhanced NLO activity. nih.gov

Molecular Dynamics Simulations

Based on the available search results, there is no specific information regarding molecular dynamics (MD) simulations being performed on this compound. MD simulations could, however, be a valuable tool to study the dynamic behavior of this molecule in different environments, such as in solution or in the solid state. These simulations could provide insights into conformational changes, intermolecular interactions, and transport properties over time.

Challenges in Theoretical Modeling of Sulfur-Containing Aromatic Compounds

The theoretical modeling of sulfur-containing aromatic compounds presents several challenges. ucl.ac.uk The presence of sulfur, a third-row element, requires the use of appropriate basis sets that can accurately describe its electron distribution, including the role of d-orbitals. The diverse oxidation states of sulfur also add complexity to the theoretical treatment. nih.gov

Furthermore, accurately modeling weak non-covalent interactions involving sulfur, such as sulfur-centered hydrogen bonds, can be challenging and may require high-level computational methods. researchgate.net The determination of sulfur-containing compounds in complex samples also poses analytical challenges, which can be aided by computational methods. nih.gov For excited-state calculations, the accurate description of charge transfer states and the potential for spin-orbit coupling in sulfur-containing systems can be computationally demanding. researchgate.netq-chem.com

Applications in Medicinal Chemistry Research

Intermediate in Pharmaceutical Development

1-(Methylsulfonyl)-4-nitrobenzene serves as a key building block in the synthesis of a range of pharmaceutical compounds. Its utility as an intermediate is primarily due to the reactivity of the nitro group, which can be readily transformed into other functional groups, such as amines. This allows for the construction of more complex molecules. The presence of the methylsulfonyl group also influences the compound's chemical properties and can be important for the biological activity of the final product.

The compound is particularly noted for its role in the development of anti-inflammatory and analgesic drugs. chemimpex.com Its ability to participate in nucleophilic substitution reactions makes it a valuable reagent in the creation of complex organic molecules essential for drug discovery and development processes. chemimpex.com The synthesis of this compound itself can be achieved through the oxidation of 4-nitrophenylthioacetic acid, which undergoes decarboxylation. nih.gov

Scaffold for Designing Biologically Active Compounds

In medicinal chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The this compound molecule, with its defined three-dimensional structure, acts as a suitable scaffold for the design of new therapeutic agents. The benzene (B151609) ring provides a rigid framework, while the methylsulfonyl and nitro groups offer sites for chemical modification.

Researchers can systematically alter the structure of this scaffold to explore structure-activity relationships (SAR), which are crucial for optimizing the efficacy and selectivity of a drug candidate. The electron-withdrawing nature of both the methylsulfonyl and nitro groups influences the electronic properties of the benzene ring, which can be a key factor in the interaction of the resulting compounds with biological targets.

Synthesis of Kinase Inhibitors and Related Analogues

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. ed.ac.uk While direct synthesis of kinase inhibitors from this compound is not extensively documented in publicly available research, its structural motifs are relevant to this class of drugs.

The general structure of many kinase inhibitors includes aromatic rings and sulfonamide or sulfone groups. For instance, the design of novel phthalic-based anticancer tyrosine kinase inhibitors has been reported. nih.gov The synthesis of various kinase inhibitors often involves building blocks that contain substituted benzene rings. ed.ac.uk Given that this compound contains both a phenyl and a sulfonyl group, it represents a potential starting material for the synthesis of kinase inhibitor analogues. The nitro group can be reduced to an amine, a common functional group in many kinase inhibitors, which can then be further functionalized.

Prodrug Design and Bioreductive Activation Strategies

The development of prodrugs, which are inactive compounds that are converted into active drugs in the body, is a strategy used to improve the therapeutic properties of a medication. This compound is a compound of interest in the design of prodrugs that are activated under specific physiological conditions.

Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia. This unique feature of the tumor microenvironment can be exploited for targeted cancer therapy through the use of hypoxia-activated prodrugs (HAPs). The nitroaromatic group of this compound is an ideal trigger for this type of prodrug.

In the presence of certain enzymes, the nitro group can undergo bioreduction in hypoxic conditions. This reduction process leads to the formation of more reactive species, such as nitroso, hydroxylamine (B1172632), and amine derivatives, which can then release an active cytotoxic agent. This targeted activation minimizes damage to healthy, well-oxygenated tissues.

The activation of nitroaromatic prodrugs is mediated by various reductase enzymes that are overexpressed in hypoxic cells, such as NADPH: cytochrome P450 reductase. These enzymes catalyze the transfer of electrons to the nitro group, initiating the reduction cascade. The initial one-electron reduction of the nitro group forms a radical anion. Under normal oxygen conditions, this radical anion is rapidly re-oxidized back to the parent nitro compound. However, in the absence of sufficient oxygen, further reduction occurs, leading to the release of the active drug.

Synthesis of Hybrid Compounds with Potential Biological Activities

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single hybrid compound. This approach can lead to compounds with improved affinity and efficacy, as well as a more desirable pharmacological profile.

The structure of this compound can be incorporated into hybrid molecules to explore new therapeutic possibilities. For example, research has been conducted on the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. semanticscholar.org These hybrids have shown promising antituberculosis activity. semanticscholar.org The study highlighted that the 2,4-dinitrobenzenesulfonamide (B1250028) group was a promising scaffold for further drug design. semanticscholar.org This suggests that the nitrobenzenesulfonyl moiety, present in a modified form in this compound, is a valuable component for creating hybrid compounds with potent biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7NO4S | nih.gov |

| Molecular Weight | 201.20 g/mol | nih.gov |

| Melting Point | 136°C | ECHEMI |

| Boiling Point | 402.2±37.0 °C at 760 mmHg | ECHEMI |

| XLogP3 | 1.3 | nih.gov |

Role in Quinazoline (B50416) Antifolate Research

The chemical compound this compound serves as a valuable synthetic intermediate in the broader field of medicinal chemistry. While direct studies focusing on this specific compound as a quinazoline antifolate are not extensively documented, its significance lies in its potential as a precursor for the synthesis of various substituted quinazoline derivatives that are under investigation for their antifolate activity.

Antifolates are a class of drugs that interfere with the metabolic processes involving folic acid. They are crucial in cancer chemotherapy and as antimicrobial agents. Quinazoline-based compounds have emerged as a significant class of antifolates, primarily by targeting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). nih.govwikipedia.orgresearchgate.netnih.govnih.govresearchgate.net The development of novel quinazoline antifolates often involves the strategic modification of the quinazoline scaffold to enhance efficacy and selectivity.

The utility of this compound in this research area stems from its chemical structure, which features both a nitro group and a methylsulfonyl group attached to a benzene ring. The nitro group can be readily reduced to an amino group, yielding 4-(methylsulfonyl)aniline. This aniline (B41778) derivative can then serve as a key building block in the construction of the quinazoline ring system. The general synthetic strategies for quinazolines often involve the condensation of substituted anilines with other reagents to form the heterocyclic core. nih.govnih.gov

The methylsulfonyl group (-SO2CH3) is an important pharmacophore in drug design. Its inclusion in a molecule can influence properties such as solubility, metabolic stability, and the ability to form hydrogen bonds, which can be critical for the binding of a drug to its target enzyme. Research into quinazoline antifolates has explored a wide variety of substituents on the quinazoline ring to understand structure-activity relationships. nih.gov The introduction of a methylsulfonylphenyl moiety, derivable from this compound, is a plausible strategy for medicinal chemists to create novel quinazoline analogues with potentially enhanced antifolate activity.

While specific research detailing the direct pathway from this compound to a clinically evaluated quinazoline antifolate is not prominent in the available literature, the foundational chemistry supporting its role as a synthetic precursor is well-established. The study of various substituted quinazolines, including those with sulfur-containing functional groups, is an active area of research in the quest for more effective antifolate therapies. nih.govnih.gov

Applications in Materials Science

Exploration in Advanced Materials Development (e.g., polymers, coatings)

The compound 1-(methylsulfonyl)-4-nitrobenzene is under investigation for its potential applications in the creation of advanced materials, such as specialized polymers and coatings. chemimpex.com Its utility in this area stems from its unique chemical structure, which can be leveraged to synthesize novel materials with desired properties. chemimpex.com The presence of the nitro group enhances its reactivity, making it a viable intermediate in the synthesis of more complex molecules essential for materials development. chemimpex.com

In the realm of polymer science, derivatives of nitroaromatic compounds are utilized for their specific optical, electronic, or thermal properties. While direct applications of this compound in commercially available polymers and coatings are not extensively documented in readily available literature, its role as a precursor or building block is implied by its chemical nature. For instance, the related compound 1-Bromo-4-(methylsulfonyl)-2-nitrobenzene is associated with electronic materials, including battery materials and high-quality organic semiconductors. chemscene.com This suggests that the methylsulfonyl-nitrobenzene scaffold is of interest for creating materials with specific electronic functionalities.

The compound's ability to participate in various organic reactions allows for its incorporation into polymer backbones or as a functional side group. This could potentially be used to modify the properties of existing polymers, such as enhancing their thermal stability, altering their refractive index, or introducing non-linear optical properties. In the area of coatings, it could contribute to the formulation of protective layers with improved durability or specific surface characteristics. chemimpex.com

Use as Ionizing Matrix Compounds in Mass Spectrometry

In the field of mass spectrometry, certain organic compounds, known as matrices, are crucial for a soft ionization technique called Matrix-Assisted Laser Desorption/Ionization (MALDI). creative-proteomics.com This technique is instrumental in the analysis of large biomolecules and synthetic polymers. creative-proteomics.comnih.gov While this compound itself is not a commonly cited MALDI matrix, compounds with similar structural features, particularly nitro-functionalized aromatic compounds, have been successfully employed as matrices.

The fundamental principle of a MALDI matrix is its ability to absorb laser energy and facilitate the desorption and ionization of the analyte with minimal fragmentation. creative-proteomics.com Another related technique, Matrix-Assisted Ionization (MAI), utilizes matrix compounds that can induce ionization of an analyte simply upon exposure to the vacuum of the mass spectrometer, without the need for a laser. researchgate.net Compounds like 3-nitrobenzonitrile (B78329) are effective MAI matrices. researchgate.netresearchgate.net The effectiveness of these nitro-containing compounds suggests that the electronic properties imparted by the nitro group are beneficial for the ionization process.

Given that the primary function of a matrix is to facilitate the transfer of energy and charge to the analyte, the specific properties of this compound could be of interest for specialized applications in mass spectrometry. The development of new matrix materials is an ongoing area of research aimed at improving sensitivity, reducing background interference, and expanding the range of analytes that can be studied.

Environmental Fate and Degradation Studies

Degradation Pathways in Environmental Systems

The environmental degradation of nitroaromatic compounds can proceed through various microbial and chemical pathways. Microorganisms have evolved diverse strategies to metabolize these compounds, often utilizing them as sources of carbon, nitrogen, and energy. nih.gov Generally, the initial step in the aerobic bacterial degradation of nitroaromatic compounds involves the enzymatic removal of the nitro group or the reduction of the aromatic ring. nih.gov

For many nitroaromatic compounds, the degradation is initiated by monooxygenase or dioxygenase enzymes. dtic.mil Monooxygenases can replace a nitro group with a hydroxyl group, while dioxygenases introduce two hydroxyl groups onto the aromatic ring, leading to the spontaneous elimination of the nitro group. nih.gov Another common strategy is the reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, a substrate for ring-fission reactions. nih.gov

In anaerobic conditions, bacteria typically reduce the nitro group to the corresponding amine via nitroso and hydroxylamino intermediates. nih.gov Some anaerobic bacteria can even utilize nitroaromatic compounds as their nitrogen source. nih.gov Fungi, such as Phanerochaete chrysosporium, have also demonstrated the ability to extensively degrade and even mineralize various nitroaromatic compounds. nih.gov

Enzymatic and Electrochemical Degradation Processes of Related Compounds

Research into the degradation of analogous nitroaromatic compounds provides valuable insights into the potential breakdown of 1-(methylsulfonyl)-4-nitrobenzene.

Enzymatic Degradation:

Bacteria have been isolated that can grow on various industrial nitroaromatic compounds, including nitrobenzene (B124822), nitrotoluenes, and nitrophenols. nih.gov The general strategy involves converting the initial substrate into substituted catechols, phenols, or quinones, which are then further metabolized to intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

For instance, the degradation of 2,4-dinitrotoluene (B133949) (DNT) is initiated by a dioxygenase that converts it to 4-methyl-5-nitrocatechol (B15798) with the release of nitrite (B80452). uconn.edu This is followed by the action of a monooxygenase that transforms the catechol into 2-hydroxy-5-methylquinone. uconn.edu In the case of nitrobenzene, some bacteria utilize a reductive pathway, while others employ an oxidative route for its degradation. researchgate.net

The table below summarizes the initial enzymatic steps in the degradation of several nitroaromatic compounds, which may serve as models for the potential degradation of this compound.

| Compound | Initial Enzyme Type | Initial Product |

| 2,4-Dinitrotoluene | Dioxygenase | 4-Methyl-5-nitrocatechol |

| 2-Nitrotoluene | Dioxygenase | 3-Methylcatechol |

| 4-Nitrophenol | Monooxygenase | Hydroquinone (B1673460) |

| Nitrobenzene | Dioxygenase / Reductase | Catechol / Aminobenzene |

Electrochemical Degradation:

Electrochemical oxidation is an effective technology for the purification of wastewater containing nitroaromatic compounds. mdpi.com This process can lead to the complete mineralization of these pollutants into carbon dioxide, water, and inorganic ions. mdpi.com The degradation efficiency is highly dependent on the anode material and operating conditions such as current density and pH. mdpi.com

Studies on the electrochemical degradation of nitrobenzene have shown that it can be completely removed from water, with the process involving the generation of highly reactive hydroxyl radicals (•OH). mdpi.com These radicals attack the aromatic ring, leading to the formation of intermediates like dinitrophenols and hydroquinone, which are subsequently oxidized to aliphatic carboxylic acids and finally mineralized. mdpi.com The nitrogen from the nitro group is typically converted to nitrate (B79036) (NO₃⁻), nitrite (NO₂⁻), and ammonium (B1175870) (NH₄⁺) ions. mdpi.com

Transient Nature and Further Fragmentation of Degradation Intermediates

The degradation of nitroaromatic compounds often proceeds through a series of transient intermediates. The accumulation of these intermediates can sometimes be observed during the initial stages of microbial growth, suggesting that the enzymes of the catabolic pathway are not induced simultaneously. dtic.mil

In both enzymatic and electrochemical degradation, the initial attack on the nitroaromatic ring leads to the formation of hydroxylated or aminated intermediates. nih.govmdpi.com These intermediates are generally more susceptible to further degradation than the parent compound.

For example, in the electrochemical degradation of nitrobenzene, intermediates such as phenol, dinitrophenols, and hydroquinone are formed. mdpi.com These aromatic intermediates undergo ring cleavage through the continued attack of hydroxyl radicals, resulting in the formation of smaller aliphatic carboxylic acids like maleic and oxalic acids. mdpi.com These short-chain acids are then ultimately oxidized to CO₂ and H₂O. mdpi.com

Similarly, in microbial degradation pathways, the catechols and other hydroxylated aromatic intermediates are funneled into central metabolic pathways. nih.gov Ring-cleavage dioxygenases break the aromatic ring, leading to the formation of linear aliphatic compounds that can be readily metabolized by the cell. The transient nature of these intermediates is a key feature of efficient biodegradation, preventing the accumulation of potentially toxic byproducts.

The table below lists common intermediates observed during the degradation of nitroaromatic compounds.

| Parent Compound | Degradation Process | Observed Intermediates |

| Nitrobenzene | Electrochemical | Phenol, Dinitrophenols, Hydroquinone, Maleic acid, Oxalic acid |

| 2,4-Dinitrotoluene | Enzymatic (aerobic) | 4-Methyl-5-nitrocatechol, 2-Hydroxy-5-methylquinone |

| Nitrobenzene | Enzymatic (aerobic) | Catechol |

| Nitroaromatic Compounds | Enzymatic (anaerobic) | Nitrosobenzene (B162901), Phenylhydroxylamine, Aniline (B41778) |

Structure Activity Relationship Sar Studies of Derivatives and Analogues

Comparative Analysis with Positional Isomers (e.g., 1-(Methylsulfonyl)-3-nitrobenzene)

The relative positioning of the methylsulfonyl and nitro groups on the benzene (B151609) ring significantly influences the electronic properties and molecular geometry of the compound. In 1-(methylsulfonyl)-4-nitrobenzene, both the sulfonyl and nitro groups are strong electron-withdrawing groups. Their para-positioning allows for effective electronic communication through the π-system of the benzene ring, which enhances their electron-withdrawing nature. This is in contrast to the meta-isomer, 1-(methylsulfonyl)-3-nitrobenzene, where the groups' electronic effects are less directly conjugated.

Crystallographic studies of this compound reveal that the nitro group is twisted from the plane of the benzene ring by approximately 10.2 degrees. nih.govresearchgate.net This slight twist is a balance between resonance stabilization, which favors planarity, and steric hindrance. The molecular structure facilitates the formation of centrosymmetric dimers through C-H···O hydrogen bonds between the phenyl ring and the nitro group of an adjacent molecule. nih.govresearchgate.net

While detailed comparative studies on the reactivity of these specific isomers are not extensively documented in the provided results, the principles of aromatic substitution suggest that the electronic differences would be significant. The para-isomer, with its highly electron-deficient ring, would be more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho to the activating nitro and sulfonyl groups. Conversely, electrophilic aromatic substitution would be strongly disfavored for both isomers but likely less so for the meta-isomer compared to the para-isomer.

Table 1: Comparison of Properties for Nitrobenzene (B124822) Isomers

| Property | This compound | 1-(Methylsulfonyl)-3-nitrobenzene |

|---|---|---|

| CAS Number | 2976-30-9 nih.gov | 2976-29-6 |

| Molecular Formula | C₇H₇NO₄S nih.gov | C₇H₇NO₄S |

| Molecular Weight | 201.20 g/mol nih.gov | 201.20 g/mol |

| Key Structural Feature | Para-substitution | Meta-substitution |

| Nitro Group Twist Angle | 10.2 (5)° nih.govresearchgate.net | Data not available |

Impact of Halogenation (e.g., 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene) on Reactivity and Applications